molecular formula C19H27Cl3N2O B1662555 (+)-U-50488 hydrochloride CAS No. 114528-81-3

(+)-U-50488 hydrochloride

Cat. No. B1662555
M. Wt: 405.8 g/mol
InChI Key: KGMMGVIYOHGOKQ-JAXOOIEVSA-N
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Description

This would typically include the chemical formula, molecular weight, and structural formula of the compound. It might also include information on the appearance of the compound (e.g., color, state of matter) and any distinctive characteristics.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Opioid Receptor Agonist Research

  • "(+)-U-50488 Hydrochloride" has been identified as a selective kappa opioid receptor agonist. Its effects were examined in various animal studies, demonstrating potent antinociceptive activity in rhesus monkeys and behavioral effects resembling those of other kappa agonists rather than morphine (Tang & Collins, 2004). This suggests its potential for further exploration in pain management research.

Neuroprotective Potential in Brain and Spinal Cord Injury

  • Studies have shown that "(+)-U-50488 Hydrochloride" can be neuroprotective. For instance, it was found to improve neurological recovery and cerebral blood flow in mice and cats following brain and spinal cord injuries, highlighting its potential therapeutic use in such conditions (Hall et al., 1987).

Research on Behavioral and Cognitive Effects

  • The compound's impact on behavior and cognition has been investigated. In rats, it demonstrated effects on intracranial self-stimulation, indicating its influence on motivated behaviors (Faunce & Banks, 2020). Additionally, its influence on carbon monoxide-induced amnesia in mice suggests potential applications in studying memory processes (Hiramatsu et al., 1996).

Research on Sex Differences in Drug Response

  • The drug's differential effects based on sex were explored, indicating that females are less sensitive to its depressive-like effects compared to males, an insight important for understanding gender differences in response to kappa opioid receptor agonists (Russell et al., 2014).

Isomeric Interaction Studies

  • Research involving the interaction between different isomers of the compound has been conducted. For example, the toxic effects of one optical isomer were found to be counteracted by a potentized preparation of its enantiomer, providing insights into the stereochemical aspects of drug action (Kuzeff et al., 2004).

Applications in Understanding Opioid Receptor Systems

  • Studies have focused on understanding the opioid receptor system through the effects of "(+)-U-50488 Hydrochloride," revealing its potential in elucidating the roles of different opioid receptors in various physiological processes (Piercey et al., 1982).

Safety And Hazards

This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.


properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-U-50488 hydrochloride

CAS RN

114528-81-3
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114528-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
A Haji, R Takeda - Japanese journal of pharmacology, 2001 - Elsevier
… The selective agonist of k receptors U-50488 hydrochloride (trans-(±)-3,4-dichloro-N-methylN-[2-(1-pyrrol-idinyl)-cyclohexyl]-benzeneacetamide, 0.3 – 3.0 mg/kg; TOCRIS, St. Louis, MO…
Number of citations: 24 www.sciencedirect.com
Y Wang, M Yan, G Zheng, L He, H Yang - Acta Pharmacologica Sinica, 2014 - nature.com
Aim: The aim of this study was to identify κ-opioid receptor (KOR) agonists from a library of 80 000 small-molecule compounds and provide the experimental basis for the development …
Number of citations: 9 www.nature.com
I Sora, XF Li, M Funada, S Kinsey, GR Uhl - European journal of …, 1999 - Elsevier
Writhing responses to intraperitoneal acetic acid administration and their modulation by μ-, κ- and δ-opioid receptor agonists were compared in wild-type and μ-opioid receptor knockout …
Number of citations: 73 www.sciencedirect.com
ALA Mohr, M Friscia, D Papsun… - Journal of Analytical …, 2016 - academic.oup.com
Following series of synthetic cannabinoid and synthetic cathinone derivatives, the illicit drug market has begun to see increased incidence of synthetic opioids including fentanyl and its …
Number of citations: 218 academic.oup.com
CG Jang, SY Lee, Y Park, T Ma, HH Loh, K Ho - Molecular brain research, 2001 - Elsevier
The present study examined the hypothesis whether the opioid receptors (μ, δ, and κ) contribute to a behavioral dopaminergic activation produced by dopamine receptor agonist, …
Number of citations: 15 www.sciencedirect.com
M Narita, N Kuzumaki, M Miyatake… - Journal of …, 2006 - Wiley Online Library
… Effect of a selective κ-opioid receptor agonist (–)-trans-(1S,2S)-U-50488 hydrochloride (U50,488H) on the differentiation of neural stem cells into microtubule-associated protein 2ab (…
Number of citations: 161 onlinelibrary.wiley.com
R Capasso, F Borrelli, J Zjawiony… - …, 2008 - Wiley Online Library
… Naloxone hydrochloride and U-50488 hydrochloride were purchased from Sigma (Milan, Italy); nor-binaltorphimine was purchased from Tocris Cookson (Northpoint, UK); SDE (with or …
Number of citations: 46 onlinelibrary.wiley.com
K Miyano, Y Yoshida, S Hirayama, H Takahashi, H Ono… - Cells, 2021 - mdpi.com
… Gi/o protein-mediated decrease in intracellular cAMP, but did not affect the increase in KOR internalization caused by the KOR agonists dynorphin A and (-)-U-50488 hydrochloride (…
Number of citations: 8 www.mdpi.com
R Capasso, F Borrelli, MG Cascio… - British journal of …, 2008 - Wiley Online Library
… Acetylcholine chloride, clonidine hydrochloride, neostigmine bromide, tetrodotoxin, U-50488 hydrochloride and croton oil were purchased from Sigma (Milan, Italy); ACEA, nor-…
Number of citations: 100 bpspubs.onlinelibrary.wiley.com
RB Raffa, GW Stagliano, S Umeda - Neuroscience letters, 2003 - Elsevier
… U-50,488H methanesulfonate, (+)U-50,488 hydrochloride (trans-[1R,2R]-3,4-dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide), naloxone hydrochloride, nor-BNI (…
Number of citations: 44 www.sciencedirect.com

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